molecular formula C12H22N2O B8472777 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B8472777
M. Wt: 210.32 g/mol
InChI Key: RMWAUOKTFDJYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a versatile pyrazolone derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules. Recent research on closely related 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives has demonstrated potent and broad-spectrum biological activities. These compounds have shown exceptional promise in antimicrobial studies, exhibiting strong activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, comparable to or better than the reference drug ciprofloxacin . Furthermore, select analogs have displayed significant efficacy against the fungus Aspergillus niger , outperforming fluconazole in experimental settings . The structural motif of the pyrazolone core, particularly with substitutions at the N-1 and C-4 positions, is considered essential for interacting with biological targets like the dihydrofolate reductase (DHFR) enzyme in Staphylococcus aureus and the N-myristoyl transferase (NMT) in Candida albicans , as suggested by molecular docking studies . The octyl chain at the N-1 position of this specific reagent may enhance lipophilicity, potentially influencing its metabolic stability and interaction with hydrophobic pockets in target proteins . Researchers utilize this compound as a precursor for constructing more complex heterocyclic systems, including pyrazol-5-ol derivatives, via reactions such as Knoevenagel condensation and subsequent reduction . It is supplied for chemical and biochemical research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

5-methyl-2-octyl-4H-pyrazol-3-one

InChI

InChI=1S/C12H22N2O/c1-3-4-5-6-7-8-9-14-12(15)10-11(2)13-14/h3-10H2,1-2H3

InChI Key

RMWAUOKTFDJYCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)CC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives differ primarily in their substituents, which dictate their physicochemical properties and reactivity. Below is a comparative analysis of 1-octyl-3-methyl-1H-pyrazol-5(4H)-one with structurally related compounds:

Compound Name / ID Substituents (Positions) Key Structural Features Hypothesized Properties
This compound 1-Octyl, 3-Methyl Long alkyl chain enhances lipophilicity High solubility in organic solvents
4i 1-Coumarin-3-yl, 4-Tetrazolyl Extended π-conjugation from coumarin Potential fluorescence or UV activity
4j 1-Thioxo, 4-Tetrazolyl Sulfur substitution at C2 Enhanced metal-chelating capability
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one 1-Phenyl, 3-Methyl, 4-Anilino Aromatic and hydrogen-bonding groups Stabilized crystal packing via H-bonds

Key Observations :

  • Alkyl vs. Aromatic Substituents : The octyl chain in the target compound contrasts with aromatic groups (e.g., phenyl in ), likely reducing crystallinity but improving miscibility with hydrophobic matrices.
  • Functional Groups : Coumarin (4i) and thioxo (4j) substituents introduce electronic effects (e.g., charge transfer or redox activity), absent in the alkylated target compound.
Hydrogen Bonding and Crystal Packing

Hydrogen bonding significantly influences the solid-state behavior of pyrazolones. In (Z)-3-methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one , the anilino group participates in N–H···O hydrogen bonds, stabilizing the crystal lattice. By contrast, the octyl chain in the target compound may disrupt such interactions, leading to less dense packing or polymorphic diversity. Etter’s graph set analysis could theoretically classify these interactions, though experimental data are lacking.

Methodological Considerations in Characterization

Crystallographic tools like SHELX and ORTEP are critical for resolving pyrazolone structures. For example, SHELXL’s refinement capabilities enable precise modeling of anisotropic displacement parameters, essential for compounds with bulky substituents like the octyl group. However, validation protocols (e.g., PLATON ) are necessary to confirm the absence of disorder or twinning, which may arise from flexible alkyl chains.

Q & A

Q. Basic

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent effects (e.g., deshielding of pyrazole protons by the octyl chain).
  • IR : Stretching frequencies (e.g., C=O at ~1650 cm1^{-1}) confirm lactam formation.
  • HPLC-MS : Resolves purity issues and detects trace isomers .

Advanced
Contradictions between theoretical and observed spectra often stem from dynamic effects (e.g., rotational barriers in the octyl chain). Variable-temperature NMR or solid-state MAS-NMR can differentiate static vs. dynamic disorder. For chromatographic anomalies, UPLC-coupled high-resolution MS provides better peak resolution for isomers .

How does the octyl chain influence supramolecular interactions in crystalline phases?

Advanced
The octyl chain promotes van der Waals interactions, leading to layered or lamellar packing. Graph set analysis (e.g., Etter’s rules) reveals recurring hydrogen-bonding motifs (e.g., R22_2^2(8) patterns between lactam carbonyls and adjacent NH groups). Discrepancies in reported lattice parameters may arise from polymorphism; DSC and PXRD are used to identify polymorphic transitions .

What computational approaches are used to predict reactivity and stability of this compound?

Q. Advanced

  • DFT Calculations : Assess frontier molecular orbitals (FMO) to predict sites for electrophilic/nucleophilic attacks.
  • MD Simulations : Model solvent effects on conformational flexibility of the octyl chain.
  • CSD Mining : Compare with analogs (e.g., 1-phenyl derivatives) to identify trends in bond dissociation energies .

How are low data-to-parameter ratios addressed in X-ray refinement for such flexible molecules?

Q. Advanced

  • Restraints : Apply SHELXL constraints for bond lengths/angles in the octyl chain.
  • TWIN/BASF Commands : Correct for twinning artifacts in low-symmetry space groups.
  • Composite OMIT Maps : Resolve electron density ambiguities in disordered regions .

What are the challenges in synthesizing derivatives with modified alkyl chains, and how are they mitigated?

Basic
Long alkyl chains (e.g., octyl) reduce solubility in polar solvents, necessitating phase-transfer catalysts. Side reactions like β-hydride elimination are minimized using bulky bases (e.g., K2_2CO3_3) .

Advanced
For branched or cyclic analogs, steric maps generated from SCXRD data guide substituent placement. Conflicting reactivity data are resolved by in situ IR monitoring to track intermediate formation .

How do hydrogen-bonding networks affect the compound’s solubility and stability?

Advanced
Intermolecular H-bonds (e.g., N–H···O=C) enhance thermal stability but reduce solubility in apolar solvents. COSMO-RS simulations predict solvent compatibility, while Hansen solubility parameters guide solvent selection for recrystallization .

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